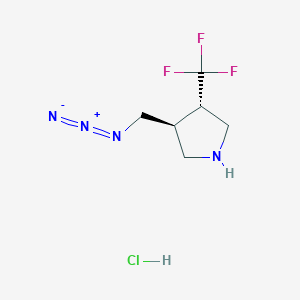

(3S,4S)-3-(Azidomethyl)-4-(trifluoromethyl)pyrrolidine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-3-(Azidomethyl)-4-(trifluoromethyl)pyrrolidine;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has unique biochemical and physiological effects, making it a promising candidate for future research.

Scientific Research Applications

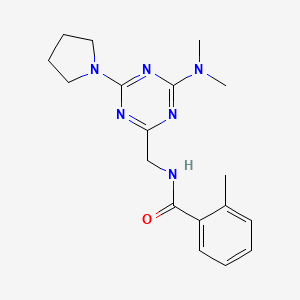

Synthesis through Cycloaddition : Pyrrolidine derivatives, including those structurally related to (3S,4S)-3-(Azidomethyl)-4-(trifluoromethyl)pyrrolidine;hydrochloride, have been synthesized using cycloaddition reactions. The polar [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene has been explored to yield pyrrolidines. The reaction is known to proceed under mild conditions, leading to compounds with potential biological effects and industrial applications, such as dyes or agrochemical substances (Żmigrodzka et al., 2022).

Applications in Synthesis of Derivatives : Derivatives of 4-(trifluoromethyl)pyrrolidines have been synthesized incorporating different groups at position 3 by 1,3-dipolar cycloaddition reactions, indicating the versatility of the pyrrolidine backbone for further chemical modifications and potential applications in creating compounds with desired properties (Markitanov et al., 2016).

Ring Expansion and Functionalization : The structural flexibility of pyrrolidine derivatives allows for ring expansion and functionalization, leading to the formation of various functionalized pyrrolidines. This adaptability is crucial in synthesizing complex organic molecules and potential pharmacologically active compounds (Durrat et al., 2008).

Utility in Medicinal Chemistry and Organic Synthesis : Fluoropyrrolidines and (fluoroalkyl)pyrrolidines, similar in structure to (3S,4S)-3-(Azidomethyl)-4-(trifluoromethyl)pyrrolidine;hydrochloride, have been utilized in the preparation of medicinal drugs and organocatalysts. Their synthesis is achieved through fluorination of pyrrolidine derivatives or multistep synthesis from fluoroalkyl precursors, highlighting the compound's relevance in advancing medicinal chemistry (Pfund & Lequeux, 2017).

properties

IUPAC Name |

(3S,4S)-3-(azidomethyl)-4-(trifluoromethyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3N4.ClH/c7-6(8,9)5-3-11-1-4(5)2-12-13-10;/h4-5,11H,1-3H2;1H/t4-,5+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMUXEKATODZIM-UYXJWNHNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(F)(F)F)CN=[N+]=[N-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)C(F)(F)F)CN=[N+]=[N-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-3-(Azidomethyl)-4-(trifluoromethyl)pyrrolidine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2401578.png)

![(E)-2-(3-Chlorophenyl)-N-[(3-methyl-2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]ethenesulfonamide](/img/structure/B2401580.png)

![5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2401586.png)

![{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride](/img/no-structure.png)